In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount to developing efficacious therapeutics. 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid (CAS 115933-16-9) [1] represents a highly versatile building block that elegantly combines three critical pharmacophoric elements:
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The Thiophene Core: Acts as a bioisostere for benzene, offering improved solubility and a unique geometric vector for substituents.
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The Trifluoromethyl ( CF3 ) Group: A strongly electron-withdrawing and highly lipophilic moiety. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position and improves cellular permeability.
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The Carboxylic Acid: Serves as a primary synthetic handle for downstream functionalization (e.g., amide coupling) and can engage in critical hydrogen bonding or salt-bridge interactions within target protein binding pockets[2].
This compound is most notably utilized as an advanced intermediate in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are actively investigated for the management of chronic pain, neuropathy, and metabolic disorders like obesity and insulin resistance[3].
Physicochemical Profiling
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value | Mechanistic Significance in Drug Design |
| CAS Number | 115933-16-9[1] | Unique registry identifier for procurement and QA/QC tracking. |
| Molecular Formula | C12H7F3O2S [1] | High fluorine content dictates unique lipophilic and electronic properties. |
| Molecular Weight | 272.24 g/mol [1] | Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5 parameters. |
| LogP (Predicted) | ~3.8 | The CF3 group drives lipophilicity, ensuring adequate membrane permeability for intracellular or transmembrane targets. |
| pKa (Predicted) | ~3.5 | The electron-withdrawing nature of the thiophene ring lowers the pKa relative to benzoic acid, ensuring it is fully deprotonated at physiological pH. |
Synthesis Methodology: A Self-Validating Protocol
The construction of the biaryl axis in 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is best achieved via a Suzuki-Miyaura cross-coupling reaction . As a Senior Application Scientist, I mandate protocols that are not merely step-by-step instructions, but self-validating systems where the physical chemistry of the reaction inherently purifies and confirms the product.
Step-by-Step Suzuki-Miyaura Workflow
1. Reaction Setup & Degassing
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Action: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Degas the solution by bubbling Argon for 15 minutes.
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Causality: The 1.2 eq excess of boronic acid compensates for competitive protodeboronation. Degassing is critical to prevent the oxidative homocoupling of the boronic acid and to protect the air-sensitive Pd(0) catalytic species.
2. Catalyst & Base Activation
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Action: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.5 eq). Heat the sealed vessel to 90 °C for 4–6 hours.
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Causality: Pd(dppf)Cl2 is specifically chosen because the bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. K2CO3 acts as a mild base to form a reactive boronate complex, facilitating transmetalation without degrading the carboxylic acid.
3. In-Process Control (IPC)
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Action: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid).
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Validation: The reaction is complete when the starting bromide spot is entirely consumed. The addition of 1% acetic acid to the eluent suppresses the ionization of the carboxylic acid, preventing streaking and providing a clear, readable spot.
4. Acid-Base Extraction (Self-Validating Purification)
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Action: Cool the mixture, dilute with water, and wash with Ethyl Acetate (EtOAc). Discard the organic layer.
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Causality: At the basic pH of the reaction mixture, the target compound exists as a highly water-soluble potassium carboxylate salt. Unreacted boronic acid, catalyst ligands, and neutral homocoupled impurities partition into the EtOAc layer. This step inherently validates the presence of the carboxylic acid moiety.
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Action: Acidify the aqueous layer with 1M HCl to pH ~2.
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Validation: The sudden protonation generates the free acid, which is highly insoluble in water. The target compound precipitates as a white/off-white solid and is collected via vacuum filtration, yielding material of >95% purity prior to any recrystallization.
Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing CAS 115933-16-9.
Application in Drug Development: TRPV1 Antagonists
The primary utility of CAS 115933-16-9 lies in its conversion into potent TRPV1 antagonists [3]. TRPV1 is a non-selective cation channel expressed in sensory neurons, activated by noxious heat, low pH, and capsaicin. Overactivation of TRPV1 is a primary driver of neuropathic and inflammatory pain[3].
Amide Coupling Mechanism
To synthesize the active pharmaceutical ingredient (API), the carboxylic acid of our target compound is activated (typically using reagents like HATU or via conversion to an acid chloride using SOCl2 ) and coupled with a specialized amine, such as 3,5-difluoro-4-methanesulfonylamino-benzylamine[2][3].
Pharmacophore Mapping:
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The Benzylamide Tail: Interacts with the hydrophilic extracellular loops of the TRPV1 channel.
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The Thiophene Linker: Provides rigid spacing, ensuring the molecule adopts the correct bioactive conformation.
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The CF3 -Phenyl Headgroup: Plunges into a deep, hydrophobic binding pocket within the transmembrane domains (S1-S4) of the TRPV1 receptor, effectively locking the channel in a closed state and preventing Ca2+ influx[3].
Fig 2. Mechanism of action for thiophene-based TRPV1 antagonists in pain signaling.
Analytical Validation Protocols
Before this intermediate can be advanced into library synthesis or biological assays, its structural integrity must be rigorously validated.
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High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound should elute as a single sharp peak (>98% Area Under Curve) at 254 nm.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization in negative mode (ESI-). The expected mass peak is m/z 271[M-H]⁻ , confirming the molecular weight of 272.24 g/mol [1] and the presence of the ionizable carboxylic acid.
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Nuclear Magnetic Resonance (NMR):
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1 H NMR (DMSO- d6 ): Look for the diagnostic broad singlet >12.0 ppm (1H, -COOH), two doublets around 7.7 ppm representing the thiophene protons, and an AA'BB' system for the para-substituted benzene ring.
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19 F NMR (DMSO- d6 ): A sharp, distinct singlet around -62.0 ppm is mandatory to confirm the integrity of the trifluoromethyl group.
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References
- European Patent Office. "EP 2307394 B1: SULPHONAMIDES AS VANILLOID RECEPTOR ANTAGONIST." Google Patents.
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Journal of Medicinal Chemistry. "DNA Binding Ligands Targeting Drug-Resistant Bacteria: Structure, Activity, and Pharmacology." ACS Publications. URL:[Link]

